molecular formula C8H17NO2S B15230794 2-(3-(Thietan-3-ylamino)propoxy)ethan-1-ol

2-(3-(Thietan-3-ylamino)propoxy)ethan-1-ol

Cat. No.: B15230794
M. Wt: 191.29 g/mol
InChI Key: DMFQBIIONVZZIU-UHFFFAOYSA-N
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Description

2-(3-(Thietan-3-ylamino)propoxy)ethan-1-ol is a chemical compound with the molecular formula C8H17NO2S It is characterized by the presence of a thietane ring, which is a four-membered sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing thietanes is through the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes with sodium sulfide . The reaction conditions often involve the use of polar solvents and elevated temperatures to facilitate the formation of the thietane ring.

Industrial Production Methods

Industrial production of 2-(3-(Thietan-3-ylamino)propoxy)ethan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Thietan-3-ylamino)propoxy)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amino group, converting it to different functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(3-(Thietan-3-ylamino)propoxy)ethan-1-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex sulfur-containing compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-(Thietan-3-ylamino)propoxy)ethan-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The thietane ring and amino group can form specific interactions with active sites, influencing the compound’s biological activity. Pathways involved may include sulfur metabolism and amino group modifications.

Comparison with Similar Compounds

Similar Compounds

    Thietan-3-ylamine: A simpler compound with a thietane ring and an amino group.

    2-(Thietan-3-ylamino)ethanol: Similar structure but lacks the propoxy group.

    Thietane-3-carboxylic acid: Contains a carboxyl group instead of an amino group.

Uniqueness

2-(3-(Thietan-3-ylamino)propoxy)ethan-1-ol is unique due to the combination of the thietane ring, amino group, and propoxy group. This combination provides distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

2-[3-(thietan-3-ylamino)propoxy]ethanol

InChI

InChI=1S/C8H17NO2S/c10-3-5-11-4-1-2-9-8-6-12-7-8/h8-10H,1-7H2

InChI Key

DMFQBIIONVZZIU-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NCCCOCCO

Origin of Product

United States

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